4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Overview
Description
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the tetrahydropyridine moiety . The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the tetrahydropyridine ring or the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and radical initiators. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures and the presence of specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the functional groups attached to the phenyl ring.
2-(Trifluoromethyl)phenylboronic acid: Another trifluoromethylated compound used in various chemical reactions.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is unique due to the combination of the trifluoromethyl group with the tetrahydropyridine moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-5,16H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCJMKTXBMFNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627636 | |
Record name | 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308823-89-4 | |
Record name | 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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